

Spectroscopic Profile of 4-Quinoxalin-2-ylphenol: An In-depth Technical Guide

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Compound of Interest

Compound Name: **4-Quinoxalin-2-ylphenol**

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This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound **4-Quinoxalin-2-ylphenol**. Due to the limited availability of a complete public dataset for this specific molecule, this guide presents expected spectroscopic values derived from data on closely related quinoxaline and phenol derivatives, alongside detailed experimental protocols for acquiring such data. This document is intended to serve as a valuable resource for the characterization and analysis of **4-Quinoxalin-2-ylphenol** and similar compounds in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **4-Quinoxalin-2-ylphenol**. These values are based on the analysis of similar compounds and established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Quinoxalin-2-ylphenol**

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~9.5 - 10.0	s	1H	Phenolic -OH
~9.2	s	1H	H-3 (Quinoxaline ring)
~8.1 - 8.3	m	2H	H-5, H-8 (Quinoxaline ring)
~7.8 - 8.0	m	2H	H-6, H-7 (Quinoxaline ring)
~8.0	d	2H	H-2', H-6' (Phenolic ring)
~7.0	d	2H	H-3', H-5' (Phenolic ring)

Note: The exact chemical shifts are dependent on the solvent and concentration used. The phenolic proton signal may be broad and its chemical shift can vary significantly.[\[1\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **4-Quinoxalin-2-ylphenol**

Chemical Shift (δ) ppm	Assignment
~160	C-4' (Phenolic ring, C-OH)
~152	C-2 (Quinoxaline ring)
~145	C-8a (Quinoxaline ring)
~142	C-3 (Quinoxaline ring)
~141	C-4a (Quinoxaline ring)
~131	C-6, C-7 (Quinoxaline ring)
~130	C-2', C-6' (Phenolic ring)
~129	C-5, C-8 (Quinoxaline ring)
~128	C-1' (Phenolic ring)
~116	C-3', C-5' (Phenolic ring)

Note: Aromatic carbon signals typically appear in the 120-170 ppm range. The specific assignments are predictive.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for **4-Quinoxalin-2-ylphenol**

Wavenumber (cm^{-1})	Intensity	Assignment
3550 - 3200	Strong, Broad	O-H stretch (phenolic, H-bonded)
3100 - 3000	Medium	C-H stretch (aromatic)
1620 - 1580	Medium	C=N stretch (quinoxaline ring)
1600 - 1450	Medium to Strong	C=C stretch (aromatic rings)
~1220	Strong	C-O stretch (phenol)
900 - 675	Strong	C-H out-of-plane bend (aromatic)

Note: The appearance of a broad O-H band is characteristic of phenols. The fingerprint region (below 1500 cm^{-1}) will contain a complex pattern of bands unique to the molecule.[7][8][9][10][11]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-Quinoxalin-2-ylphenol**

m/z	Relative Intensity	Assignment
222	High	[M] ⁺ (Molecular Ion)
194	Moderate	[M-CO] ⁺
129	Moderate	[Quinoxaline] ⁺ fragment
102	Moderate	Further fragmentation of quinoxaline ring
77	Moderate	[C ₆ H ₅] ⁺ fragment

Note: The molecular weight of **4-Quinoxalin-2-ylphenol** (C₁₄H₁₀N₂O) is 222.24 g/mol. The fragmentation pattern is predicted based on the stable quinoxaline and phenol moieties.[12][13]

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Synthesis of 4-Quinoxalin-2-ylphenol

A common and effective method for the synthesis of quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[14]

Materials:

- o-phenylenediamine
- 4-hydroxy- α -oxo-benzeneacetaldehyde (or a suitable precursor)

- Ethanol or Acetic Acid (solvent)
- Acid catalyst (e.g., a few drops of HCl or acetic acid, optional)

Procedure:

- Dissolve equimolar amounts of o-phenylenediamine and the 1,2-dicarbonyl compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
- Add a catalytic amount of acid if required.
- Reflux the reaction mixture for a specified time (typically 2-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- The product may precipitate out of the solution. If so, collect the solid by filtration.
- If the product does not precipitate, remove the solvent under reduced pressure.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure **4-Quinoxalin-2-ylphenol**.

NMR Spectroscopy

Instrumentation:

- A 300 MHz or higher field NMR spectrometer.

Sample Preparation:[\[15\]](#)

- Accurately weigh 5-10 mg of the purified **4-Quinoxalin-2-ylphenol** for ¹H NMR, and 20-50 mg for ¹³C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
- Acquire the ^1H NMR spectrum, typically with a 90° pulse and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H spectrum.

FT-IR Spectroscopy

Instrumentation:

- A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):[\[16\]](#)[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **4-Quinoxalin-2-ylphenol** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry

Instrumentation:

- A mass spectrometer, for example, one with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

Sample Preparation:

- For EI-MS, a small amount of the solid sample can be introduced directly via a solids probe.
- For ESI-MS, dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). The solution can then be infused directly into the ion source.

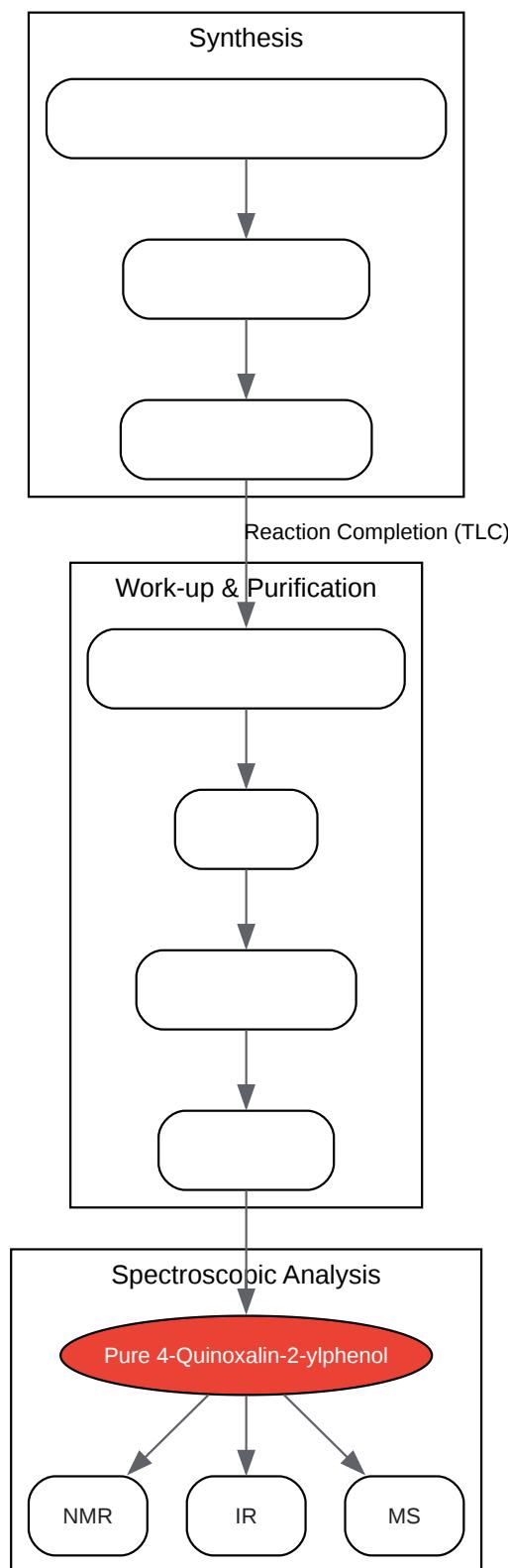
Data Acquisition:[21][22]

- Introduce the sample into the ion source.
- In EI mode, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
- In ESI mode, a high voltage is applied to the liquid sample to generate an aerosol of charged droplets.
- The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge (m/z) ratio.
- A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Visualization

Experimental Workflow: Synthesis of a Quinoxaline Derivative

The following diagram illustrates a generalized workflow for the synthesis and purification of a quinoxaline derivative, such as **4-Quinoxalin-2-ylphenol**.

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Caption: Generalized workflow for the synthesis and analysis of **4-Quinoxalin-2-ylphenol**.

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References

- 1. chemistryconnected.com [chemistryconnected.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. ¹³C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. ¹³C nmr spectrum of phenol C₆H₆O C₆H₅OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C₁₃ ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. IR Absorption Table [webspectra.chem.ucla.edu]
- 9. scialert.net [scialert.net]
- 10. infrared spectrum of phenol C₆H₆O C₆H₅OH prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. mass spectrum of phenol C₆H₆O C₆H₅OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. Quinoxaline [webbook.nist.gov]
- 14. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. drawellanalytical.com [drawellanalytical.com]

- 18. eng.uc.edu [eng.uc.edu]
- 19. jascoinc.com [jascoinc.com]
- 20. scribd.com [scribd.com]
- 21. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 22. article.sapub.org [article.sapub.org]
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